molecular formula C15H16O2 B14722797 2-Propanol, 1-(4-biphenylyloxy)- CAS No. 5333-65-3

2-Propanol, 1-(4-biphenylyloxy)-

Cat. No.: B14722797
CAS No.: 5333-65-3
M. Wt: 228.29 g/mol
InChI Key: UWKGWHKJDNLDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Biphenyl (B1667301) Ether Architectures in Contemporary Organic Synthesis

Biphenyl ether frameworks are prominent structural motifs in organic chemistry, recognized for their presence in natural products and their utility as foundational scaffolds in the synthesis of complex molecules. These architectures are characterized by two phenyl rings linked by an ether bond, a linkage that imparts a degree of conformational flexibility while maintaining a stable, conjugated system.

In contemporary organic synthesis, biphenyl and diphenyl ether scaffolds are strategically employed in the design of molecules with specific biological activities. nih.govunimi.it For instance, they serve as the core for inhibitors of enzymes like sulfatases, which are implicated in various physiological processes. nih.gov The synthesis of these structures often involves classic methodologies such as the Ullmann condensation or modern cross-coupling reactions, allowing for the creation of diverse libraries of compounds for screening. unimi.it

Furthermore, the diphenyl ether moiety is considered a key pharmacophore in drug discovery, a core structural element responsible for a molecule's biological activity. nih.gov Researchers have incorporated this framework into hybrid molecules, combining it with other heterocyclic systems to explore new therapeutic agents. nih.govacs.org The investigation extends to their potential as antifungal and antibacterial agents, where the substitution pattern on the phenyl rings can significantly influence their efficacy. unimi.it The molecular hybridization approach, which combines pharmacophoric elements from different bioactive compounds, often utilizes the diphenyl ether structure to create new entities with potentially enhanced affinity and effectiveness. nih.gov

Structural Classification and Precise Nomenclature within Aryloxy-Propanol Systems

The compound 2-Propanol, 1-(4-biphenylyloxy)- belongs to the broader class of aryloxy-propanolamines. This classification denotes a propanol (B110389) molecule substituted with an aryloxy group (Ar-O-). The nomenclature precisely defines the connectivity and stereochemistry of the molecule.

Propanol Backbone : The "2-Propanol" indicates a three-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. fishersci.comnih.gov

Aryloxy Group : The "1-(4-biphenylyloxy)-" specifies the substituent at the first carbon of the propanol chain. This group consists of a biphenyl moiety linked through an ether oxygen. The '4-' indicates that the connection to the ether oxygen is at the para-position of one of the phenyl rings. Biphenyl itself is a molecule composed of two connected phenyl rings. britannica.com

A well-known example from this class is Propranolol (B1214883), a beta-blocker. Its IUPAC name, 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol, illustrates the systematic naming convention for these systems, detailing the aryl group (naphthalen-1-yloxy), the position of the hydroxyl group (propan-2-ol), and other substituents. nih.gov This systematic approach ensures an unambiguous description of the molecule's structure.

The general structure of an aryloxy-propanol can be represented as Ar-O-CH₂-CH(OH)-R, where 'Ar' is an aryl group (like biphenyl) and 'R' can be a variety of substituents. In the case of 2-Propanol, 1-(4-biphenylyloxy)-, the 'R' group is a methyl group, resulting from the hydroxyl being on the second carbon.

Historical Development and Preliminary Research Trajectories of Biphenylyloxy-Propanol Derivatives

The historical development of biphenylyloxy-propanol derivatives is intertwined with the broader exploration of aryloxy-propanolamines as biologically active agents. Research into related compounds dates back several decades, with a significant focus on their pharmacological properties. For example, patents from the mid-1970s describe 1-aryloxy-3-ureidoalkylamino-2-propanols for their potential in treating heart diseases, highlighting the early interest in this structural class for medicinal chemistry. google.com

More specifically, research on molecules with similar backbones, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, has been documented in the early 2000s. google.com This compound, a diphenyl ether derivative rather than a biphenyl ether, was identified as a useful intermediate in the synthesis of other complex molecules. google.com The synthetic methods often involve the reaction of a substituted phenol (B47542) with a propylene (B89431) oxide derivative or an epihalohydrin. google.com

Investigations into isomers and related structures also provide insight into the research trajectory. For instance, 2-(4-biphenylyl)-2-propanol, an alcohol derived from biphenyl, has been studied for its chemical reactivity and is used as a building block in organic synthesis. chemicalbook.comlookchem.com The oxidation of this compound and its conversion to other derivatives have been explored, demonstrating the chemical versatility of the biphenyl-propanol scaffold. chemicalbook.comlookchem.com

While specific historical research focusing exclusively on 2-Propanol, 1-(4-biphenylyloxy)- is not extensively documented in initial surveys, the research trajectory for the broader class of biphenyl ether and aryloxy-propanol derivatives points towards a continuous investigation into their synthesis and application, particularly in medicinal and materials chemistry. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5333-65-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3

InChI Key

UWKGWHKJDNLDBJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propanol, 1 4 Biphenylyloxy and Analogues

Mechanistic Investigations of Etherification Reactions for Aryl Alkyl Ether Formation

The formation of the aryl alkyl ether linkage is a critical step in the synthesis of 2-Propanol, 1-(4-biphenylyloxy)-. Two primary methods, the Williamson ether synthesis and palladium-catalyzed C-O cross-coupling, are central to this transformation.

Optimized Williamson Ether Synthesis Approaches Utilizing Biphenyl-4-ol Precursors

The Williamson ether synthesis, a long-established and reliable method, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comnumberanalytics.com In the context of synthesizing 2-Propanol, 1-(4-biphenylyloxy)-, this involves the deprotonation of biphenyl-4-ol to form the corresponding phenoxide, which then acts as a nucleophile.

The reaction proceeds via an SN2 mechanism, where the biphenylyloxide ion attacks the electrophilic carbon of an appropriate three-carbon alkyl halide, such as 1-halo-2-propanol or a protected version thereof. masterorganicchemistry.comnumberanalytics.com To achieve high yields and minimize side reactions, particularly elimination, the choice of reagents and reaction conditions is crucial. libretexts.orgyoutube.com

Key Optimization Parameters:

Base and Solvent: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to ensure complete deprotonation of the phenol (B47542). numberanalytics.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.comfrancis-press.com

Alkyl Halide: The use of a primary alkyl halide is paramount to favor the SN2 pathway and avoid the E2 elimination that becomes dominant with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org

Temperature and Pressure: While increased temperature can accelerate the reaction, it may also promote undesirable side reactions. numberanalytics.com Microwave-assisted Williamson ether synthesis has been shown to enhance reaction rates and yields by providing rapid and uniform heating. numberanalytics.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
BaseSolventTypical Yield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40

Data compiled from studies on Williamson ether synthesis optimization. numberanalytics.com

Palladium-Catalyzed C-O Cross-Coupling Strategies for Aryloxy Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, have emerged as powerful alternatives for forming aryl ether bonds. wikipedia.orgalfa-chemistry.com These methods offer broader substrate scope and often proceed under milder conditions than traditional methods. wikipedia.orgnih.gov

The catalytic cycle generally involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide complex, and finally, reductive elimination to yield the aryl alkyl ether and regenerate the Pd(0) catalyst. alfa-chemistry.comjk-sci.com

Key Components and Considerations:

Catalyst System: The choice of palladium precursor and ligand is critical for catalytic efficiency. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered ligands such as XPhos and tBuBrettPhos, have proven effective in promoting C-O bond formation. wikipedia.orgnih.gov Pre-catalysts like tBuBrettPhos Pd G3 are often used for their air and moisture stability. nih.gov

Base: A variety of bases can be employed, including sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). nih.govjk-sci.com The base facilitates the deprotonation of the alcohol.

Leaving Group: While aryl bromides and iodides are common substrates, the use of aryl triflates and even phenols themselves as coupling partners has expanded the scope of this reaction. nih.govnih.gov

Table 2: Comparison of Catalytic Systems for Pd-Catalyzed C-O Coupling
LigandPalladium SourceBaseSolventTypical Application
BINAPPd₂(dba)₃Cs₂CO₃TolueneCoupling of primary alcohols with aryl bromides
XPhosPd(OAc)₂K₃PO₄TolueneCoupling of hindered phenols with aryl chlorides
tBuBrettPhosG3 PrecatalystCs₂CO₃TolueneCoupling of fluorinated alcohols with aryl bromides nih.gov

This table provides a general overview of common catalyst systems.

Stereoselective Synthesis of the Propanol (B110389) Moiety

The propanol segment of 2-Propanol, 1-(4-biphenylyloxy)- contains a stereocenter, making the development of stereoselective synthetic methods essential for accessing enantiomerically pure forms of the molecule and its analogues.

Enantioselective Epoxide Opening Reactions for Chiral Propanol Scaffolds

The asymmetric ring-opening of epoxides with nucleophiles is a powerful strategy for the enantioselective synthesis of vicinal functionalized compounds. researchgate.net In this context, the reaction of a prochiral or racemic epoxide with biphenyl-4-ol in the presence of a chiral catalyst can provide direct access to the chiral 1-aryloxy-2-propanol core.

Various catalytic systems have been developed for this transformation, often employing metal-salen complexes or heterobimetallic catalysts. researchgate.netacs.org These catalysts can facilitate the kinetic resolution of racemic epoxides or the enantioselective opening of meso-epoxides. researchgate.netacs.org For instance, chiral cobalt-salen complexes have been shown to be highly effective for the phenolic kinetic resolution of terminal epoxides, affording α-aryloxy alcohols in good yields and high enantiomeric excess (ee). researchgate.net Similarly, gallium heterobimetallic complexes have been successfully used for the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.orgacs.org

Asymmetric Reduction Techniques for Ketone Precursors

An alternative approach to establishing the chiral center in the propanol moiety is through the asymmetric reduction of a prochiral ketone precursor, such as 1-(4-biphenylyloxy)-2-propanone. This method is widely used for the synthesis of chiral alcohols. wikipedia.orgrsc.org

A variety of methods are available for the enantioselective reduction of ketones:

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. organic-chemistry.org These methods often utilize hydrogen gas or a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.orgorganic-chemistry.org

Enzyme-Catalyzed Reduction: Biocatalysis using whole cells of microorganisms or isolated enzymes offers a green and highly selective method for ketone reduction. nih.govnih.gov For example, various plant tissues and microorganisms like Rhodococcus erythropolis have been shown to reduce prochiral ketones to chiral alcohols with high enantioselectivity. nih.govnih.gov

Chiral Borane Reagents: Stoichiometric chiral reducing agents, such as those derived from α-pinene (e.g., Alpine-Borane), can also be used for the enantioselective reduction of ketones. wikipedia.org

Table 3: Selected Methods for Asymmetric Ketone Reduction
MethodCatalyst/ReagentReductantTypical ee (%)
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / chiral amino alcoholIsopropanol/Formic acidup to 99 organic-chemistry.org
Biocatalytic ReductionPlant tissues / MicroorganismsGlucose (cofactor regeneration)>98 nih.govnih.gov
Chiral Borane ReductionAlpine-Borane-High

Enantiomeric excess (ee) values are dependent on the specific substrate and reaction conditions.

Derivatization Strategies for Biphenylyloxy-Propanol Scaffolds

Once the core 2-Propanol, 1-(4-biphenylyloxy)- scaffold is synthesized, further derivatization can be carried out to produce a library of analogues. These modifications can be used to probe structure-activity relationships or to fine-tune the physicochemical properties of the molecule.

Common derivatization strategies include:

Modification of the Biphenyl (B1667301) Ring: The biphenyl moiety can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce a variety of substituents.

Modification of the Propanol Moiety: The hydroxyl group of the propanol unit can be esterified or etherified to introduce different functional groups. The amino group in analogues containing a 1-amino-2-propanol backbone can be acylated, alkylated, or converted to other nitrogen-containing functionalities.

Introduction of Spacer Units: Linkers can be introduced between the biphenylyloxy and propanol moieties to alter the distance and relative orientation of these two key fragments.

These derivatization strategies, combined with the advanced synthetic methodologies described above, provide a versatile platform for the creation of a diverse range of 2-Propanol, 1-(4-biphenylyloxy)- analogues for further investigation.

Synthesis and Functionalization of Amino-Substituted Propanol Derivatives (e.g., Isopropylamino)

The introduction of an amino group, particularly an isopropylamino substituent, to the propanol backbone is a critical step in conferring the desired pharmacological activity to these molecules. A common synthetic route involves the reaction of a phenoxide with an epoxide, followed by the ring-opening of the resulting epoxide with an appropriate amine.

For instance, the synthesis of 1-(isopropyl amino)-3-(p-tolyloxy) propan-2-ol, an analogue of the target compound, starts with the formation of 2-((p-tolyloxy) methyl) oxirane from p-cresol (B1678582) and epichlorohydrin. This oxirane intermediate then undergoes a ring-opening reaction when treated with isopropylamine. ijper.org This nucleophilic addition of the amine to the epoxide ring typically occurs at the less sterically hindered carbon, yielding the desired 1-amino-3-aryloxy-2-propanol structure. The reaction is often carried out in a protic solvent like methanol (B129727) and may require heating to proceed at a reasonable rate. ijper.org

The versatility of this synthetic approach allows for the creation of a diverse library of compounds. By varying the starting phenol and the amine used for the ring-opening step, a wide range of functionalized propanolamines can be synthesized. nih.gov For example, the use of diethylamine (B46881) has been employed in the microwave-promoted ring-opening of aziridines to introduce a diethylamino group. nih.gov

The synthesis of racemic anti-2-aminopropan-1-ols has been described as a variation of the synthesis of syn-3-aminopropan-1-ols, highlighting the ability to control stereochemistry through the choice of synthetic route. nih.gov Furthermore, the synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives has also been reported, showcasing the breadth of possible amino-substituted propanol derivatives. nih.gov

Exploration of Alternative Functional Group Modulations on the Hydroxyl and Biphenyl Moieties

Modifications to the hydroxyl and biphenyl groups of 2-propanol, 1-(4-biphenylyloxy)- can significantly impact the compound's properties. Research has explored various substitutions on the aromatic ring system to investigate structure-activity relationships.

For example, the synthesis of a new family of beta-blocking drugs with a functionalized, folded hydrophobic structure containing a benzocyclobutene ring has been described. nih.govacs.org This structural alteration led to excellent beta-2 blocker selectivity. Interestingly, the introduction of groups that typically induce beta-1 selectivity did not alter this preference, demonstrating the profound effect of modulating the hydrophobic portion of the molecule. nih.gov

In other studies, the biphenyl moiety has been replaced with other aromatic systems. For instance, the synthesis of bisoprolol (B1195378) impurities involved the use of 4-methylphenoxy and 4-((2-isopropoxyethoxy) methyl) phenol groups, showcasing the exploration of different ether-linked phenyl derivatives. ijper.org The synthesis of betaxolol, another aryloxypropanolamine beta-blocker, involves a 4-[2-(allyloxy)-ethyl]phenoxy group, demonstrating further functionalization of the aromatic ring with an ether linkage. google.com

The hydroxyl group of the propanol backbone is also a target for modification. While the secondary alcohol is often crucial for the desired biological activity, its conversion to other functional groups can be explored for various purposes, such as altering solubility or metabolic stability.

Application of Green Chemistry Principles in the Synthesis of Aryloxy Alcohols

Traditional synthetic methods for aryloxy propanolamines often involve the use of hazardous reagents and solvents, generating significant waste. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes.

A notable advancement is the use of glycerol (B35011), a biodegradable and non-toxic byproduct of biodiesel production, as a green reaction medium. researchgate.net An efficient and practical synthesis of a variety of aryloxy propanolamines has been developed using glycerol as a recyclable solvent and promoter. researchgate.net This method offers several advantages, including mild reaction conditions, broad substrate applicability, short reaction times, high yields, and high atom economy. researchgate.net Crucially, this process often avoids the need for column chromatography for purification. researchgate.net

Another green approach involves the use of deep eutectic solvents (DESs). The synthesis of atenolol, a widely used beta-blocker, has been achieved in a one-pot process using a DES, which eliminates the need for additional bases or catalysts and allows for short reaction times under mild conditions. dntb.gov.ua

Ultrasound-promoted aminolysis of epoxides in aqueous media represents another green technique. This method provides a rapid procedure for the synthesis of β-aminoalcohols without the need for pH adjustment or additives. dntb.gov.ua These green methodologies not only reduce the environmental impact of synthesizing aryloxy alcohols but also offer operational simplicity and scalability, making them attractive alternatives to conventional methods. researchgate.net

Mechanistic Organic Chemistry of Biphenyl Ether Containing Propanols

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Ether Cleavage and Formation

The formation and cleavage of the ether bond in 2-Propanol, 1-(4-biphenylyloxy)- are fundamental reactions governed by specific kinetic and thermodynamic principles.

Ether Formation: The synthesis of this compound, like other unsymmetrical ethers, can be effectively achieved via the Williamson ether synthesis. This method involves the reaction of sodium 4-biphenylyloxide (the sodium salt of 4-hydroxybiphenyl) with a 1-halo-2-propanol, such as 1-chloro-2-propanol. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide acts as the nucleophile, attacking the primary carbon bearing the halogen. This pathway is generally favored because it uses a strong nucleophile and a primary alkyl halide, which minimizes competing elimination reactions. youtube.com

Ether Cleavage: Ethers are generally unreactive, a quality that makes them useful as solvents. openstax.org However, the C-O bond in 2-Propanol, 1-(4-biphenylyloxy)- can be cleaved under harsh conditions using strong acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group. masterorganicchemistry.com

For an aryl alkyl ether like 2-Propanol, 1-(4-biphenylyloxy)-, the cleavage mechanism is selective. The bond between the oxygen and the aromatic ring is strong due to the sp² hybridization of the carbon atom. Consequently, nucleophilic attack occurs at the alkyl carbon (the C1 of the propanol (B110389) moiety). libretexts.org The reaction follows an SN2 pathway where the halide ion (I⁻ or Br⁻) attacks the less sterically hindered primary carbon, displacing the 4-biphenylyloxy group, which becomes 4-hydroxybiphenyl (a phenol). The other product is 1-halo-2-propanol. openstax.org

R−O−Ar + HX → R−X + Ar−OH

Under conditions of excess strong acid, the secondary alcohol group of the resulting 1-halo-2-propanol can also undergo substitution to form a dihalide. libretexts.org Diaryl ethers are resistant to cleavage by these acids. libretexts.org

Thermodynamic data for related compounds, such as diphenyl ether, have been determined through quantum chemical calculations and can provide estimates for the stability and reactivity of the biphenyl (B1667301) ether portion of the molecule. researchgate.net

Table 1: Predicted Products of Acid-Catalyzed Cleavage of 2-Propanol, 1-(4-biphenylyloxy)- This table is generated based on established principles of ether cleavage reactions.

Reagent Conditions Primary Products Mechanism
HI (1 equivalent) Heat 1-Iodo-2-propanol and 4-Hydroxybiphenyl SN2
HBr (1 equivalent) Heat 1-Bromo-2-propanol and 4-Hydroxybiphenyl SN2
HI (excess) Heat 1,2-Diiodopropane and 4-Hydroxybiphenyl SN2
HCl Heat No reaction -

Radical Reaction Pathways and Characterization of Transient Intermediates

The propanol moiety is susceptible to radical reactions, particularly under conditions that promote homolytic bond cleavage.

Hydrogen atom abstraction (HAT) is a key reaction pathway for alcohols. wikipedia.org In 2-Propanol, 1-(4-biphenylyloxy)-, the most susceptible hydrogen is the one attached to the carbon bearing the hydroxyl group (the α-hydrogen). Abstraction of this atom by a radical species (X•) generates a resonance-stabilized α-hydroxyalkyl radical. nih.govrsc.org

R-CH(OH)-R' + X• → R-C•(OH)-R' + X-H

The stability of this resulting radical makes the α-hydrogen the preferred site of abstraction compared to hydrogens on other carbons. rsc.org

Ketyl Radical Formation: In photochemical reactions, excited-state ketones can act as powerful hydrogen abstractors. youtube.com For instance, when a solution containing an excited ketone (like benzophenone (B1666685) in its n-π* triplet state) and 2-Propanol, 1-(4-biphenylyloxy)- is irradiated, the ketone will abstract the α-hydrogen from the alcohol. This process results in the formation of two radical species: a ketyl radical from the ketone and the α-hydroxyalkyl radical from the alcohol. youtube.com These ketyl radicals are key transient intermediates that can subsequently couple or undergo other reactions. youtube.com

The oxidation of the secondary alcohol group in 2-Propanol, 1-(4-biphenylyloxy)- to a ketone is a fundamental transformation. This process can occur through different mechanistic pathways, including hydrogen atom transfer (as discussed above) and hydride transfer. princeton.edu

Recent studies on alcohol oxidation catalyzed by materials like NiOOH have elucidated two competing pathways: princeton.edu

Hydrogen Atom Transfer (HAT): This involves the stepwise removal of a proton and an electron, or the direct removal of a neutral hydrogen atom.

Hydride Transfer: This pathway involves the transfer of a hydride ion (H⁻) from the α-carbon of the alcohol to an oxidant. Computational studies on the oxidation of proline have shown that hydride transfer is a viable pathway for the oxidation of C-N or C-C bonds. nih.govresearchgate.net

The specific pathway that is favored depends on factors such as the nature of the oxidant, the pH of the solution, and the substrate's ability to adsorb to the catalyst surface. princeton.edu Kinetic isotope effect studies are often employed to distinguish between these mechanisms. For example, the reaction of a Pd(II)-hydride with molecular oxygen, a key step in some aerobic oxidation cycles, has been shown to proceed through a rate-limiting reductive elimination, providing insight into potential hydride-related pathways. nih.gov

Detailed Studies of Nucleophilic and Electrophilic Reactivity on the Propanol Functional Group

The propanol group exhibits dual reactivity, capable of acting as both a nucleophile and, upon activation, an electrophile.

Nucleophilic Character: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic. libretexts.org It can attack a wide range of electrophiles. For example, in the presence of a strong acid, it can be protonated, which is the first step in its elimination or substitution reactions. libretexts.org Alcohols are common nucleophiles in both biological and laboratory settings. libretexts.org

Electrophilic Character: The carbon atom attached to the hydroxyl group (C2) is not inherently electrophilic. However, the hydroxyl group is a poor leaving group (OH⁻). Its conversion into a better leaving group can render the adjacent carbon electrophilic. This is typically achieved by protonating the alcohol in a strong acid, which allows it to leave as a neutral water molecule (H₂O). youtube.com Once protonated, the C2 carbon becomes susceptible to attack by nucleophiles (SN2 reaction) or, if a stable carbocation can be formed, it can leave first (SN1 reaction). Given that it is a secondary carbon, both SN1 and SN2 pathways are possible depending on the reaction conditions. openstax.org

Table 2: Reactivity of the Propanol Functional Group This table summarizes the dual chemical nature of the alcohol moiety based on established principles.

Role Reactive Site Conditions Required Example Reaction
Nucleophile Oxygen Lone Pairs Neutral or Basic Williamson Ether Synthesis (acting as an alkoxide)
Electrophile Carbon (C2) Strong Acid (Protonation) SN1/SN2 substitution by a halide

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Propanol, 1 4 Biphenylyloxy

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Application of One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer a fundamental yet powerful glimpse into the molecular structure of 2-Propanol, 1-(4-biphenylyloxy)-.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The biphenyl (B1667301) moiety would exhibit complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the phenyl ring attached to the ether oxygen would likely appear at slightly different chemical shifts compared to the terminal phenyl ring due to the influence of the ether linkage. The protons of the propanol (B110389) backbone would be observed in the aliphatic region. The methine (CH) proton, being adjacent to both the hydroxyl and the ether-linked methylene (B1212753) group, is expected to resonate as a multiplet. The methylene (CH₂) protons, deshielded by the adjacent ether oxygen, would likely appear as a doublet of doublets. The methyl (CH₃) protons of the isopropyl group would give rise to a doublet. The hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Propanol, 1-(4-biphenylyloxy)-, a number of distinct signals are expected for the carbon atoms of the biphenyl system, with quaternary carbons appearing at different chemical shifts than protonated carbons. The carbon atoms of the phenyl ring directly bonded to the ether oxygen will be influenced by its electron-donating character. The carbons of the propanol side chain will also be clearly distinguishable. The carbon atom of the CH-OH group would appear in the range typical for secondary alcohols, while the CH₂ carbon adjacent to the ether oxygen would be shifted downfield. The methyl carbons would resonate at a higher field.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Biphenyl Protons7.0 - 8.0Multiplets
CH (Propanol)~4.0 - 4.5Multiplet
CH₂ (Propanol)~3.8 - 4.2Doublet of Doublets
CH₃ (Propanol)~1.2 - 1.5Doublet
OH (Propanol)VariableBroad Singlet
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
Biphenyl Carbons115 - 160
C-O (Ether)~155 - 160
CH-OH (Propanol)~65 - 70
CH₂-O (Propanol)~70 - 75
CH₃ (Propanol)~20 - 25

Utilization of Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Propanol, 1-(4-biphenylyloxy)-, COSY would show correlations between the methine proton and the protons of the adjacent methylene and methyl groups in the propanol chain. It would also help in tracing the connectivity within the aromatic rings of the biphenyl system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netcolumbia.eduyoutube.comsdsu.edu This is a powerful tool for assigning the carbon signals based on their attached protons. For instance, the proton signal of the CH-OH group will show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netcolumbia.eduyoutube.comsdsu.edu This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the methylene protons of the propanol chain and the carbons of the adjacent phenyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule. arxiv.orgnih.govnanalysis.comacs.orgnih.gov For a flexible molecule like 2-Propanol, 1-(4-biphenylyloxy)-, NOESY can reveal through-space interactions between the protons of the propanol chain and the aromatic protons of the biphenyl group, offering insights into its preferred conformation in solution. arxiv.orgnih.govnanalysis.comacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. 2-Propanol, 1-(4-biphenylyloxy)- is expected to be amenable to GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property. The mass spectrum obtained from the MS detector would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring. whitman.edublogspot.com The fragmentation pattern would be a key identifier. Expected fragmentation pathways include the cleavage of the ether bond, leading to fragments corresponding to the biphenylyloxy cation and the propanol radical, or vice versa. blogspot.comnih.govmiamioh.eduyoutube.com Another common fragmentation for alcohols is the loss of a water molecule.

Ion Predicted m/z Description
[M]⁺242.13Molecular Ion
[M - CH₃]⁺227.11Loss of a methyl group
[M - C₃H₇O]⁺183.08Cleavage of the ether bond
[C₁₂H₉O]⁺169.07Biphenylyloxy fragment

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of less volatile or thermally labile impurities, or for alternative ionization methods, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC can effectively separate the target compound from non-volatile components. The use of soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in the mass spectrometer would likely result in a prominent protonated molecule [M+H]⁺ or other adducts, allowing for a very accurate determination of the molecular weight. Fragmentation can be induced in the mass spectrometer (e.g., using collision-induced dissociation) to obtain structural information similar to that from GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Propanol, 1-(4-biphenylyloxy)- is expected to show a combination of characteristic absorption bands.

A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the secondary alcohol group. The C-H stretching vibrations of the aromatic biphenyl rings would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the propanol chain would be observed in the 3000-2850 cm⁻¹ region. The presence of the ether linkage (C-O-C) would be confirmed by a strong, characteristic absorption band for the asymmetric stretching vibration, typically in the range of 1260-1200 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several peaks in the 1600-1450 cm⁻¹ region.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3500 - 3200 (broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)1600 - 1450
C-O-C Stretch (Ether)1260 - 1200 (strong)
C-O Stretch (Alcohol)1150 - 1050

Advanced Chromatographic Separations for Isolation and Purity Assessment

Advanced chromatographic techniques are indispensable for the isolation, purification, and purity assessment of 2-Propanol, 1-(4-biphenylyloxy)-. Given its structural complexity, featuring a biphenyl moiety and a chiral center, methods that offer high resolution and selectivity are required. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for both achiral and chiral analysis of this compound.

The development of a robust HPLC method is fundamental for quantifying 2-Propanol, 1-(4-biphenylyloxy)- and assessing its purity. Reversed-phase HPLC is commonly employed for this purpose. The biphenyl group in the molecule provides a strong chromophore, making UV detection a suitable and sensitive choice. nih.gov

Method development often starts with selecting a stationary phase that provides adequate retention and selectivity. Columns with biphenyl stationary phases have demonstrated unique selectivity for aromatic compounds compared to standard C18 phases, leveraging π-π interactions. chromatographyonline.comchromatographyonline.com The extended π system of the biphenyl group in the analyte can interact strongly with the biphenyl stationary phase, leading to enhanced retention and resolution from related impurities. chromatographyonline.com

The mobile phase composition is a critical parameter. A typical mobile phase for analyzing biphenyl compounds consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered or contain additives like trifluoroacetic acid to improve peak shape. nih.gov An isocratic separation using a mobile phase of 1 mM trifluoroacetic acid in water with methanol (40:60 v/v) has been successfully used for related biphenyl phytoalexins. nih.gov For 2-Propanol, 1-(4-biphenylyloxy)-, optimization would involve adjusting the organic modifier ratio to achieve a suitable retention time and resolution from potential process impurities or degradation products.

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability for its intended purpose. nih.govscielo.br Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br Linearity for related biphenyl compounds has been demonstrated over concentration ranges such as 3-400 µg/mL with correlation coefficients (R²) of ≥ 0.995. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of 2-Propanol, 1-(4-biphenylyloxy)-
ParameterConditionRationale/Reference
Column Biphenyl or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)Provides alternative selectivity to C18 via π-π interactions, beneficial for aromatic compounds. chromatographyonline.comchromatographyonline.com
Mobile Phase Acetonitrile:Water or Methanol:Water (Isocratic or Gradient)Common reversed-phase eluents. Methanol can sometimes enhance π-π interactions compared to acetonitrile. chromatographyonline.com
Flow Rate 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Detection UV at ~254 nmThe biphenyl moiety provides strong UV absorbance at this wavelength. nih.govscielo.br
Column Temperature 25-35 °CControlled temperature ensures reproducible retention times. chromatographyonline.com
Injection Volume 10 µLTypical volume for analytical HPLC.

2-Propanol, 1-(4-biphenylyloxy)- is a chiral compound, and its enantiomers can exhibit different pharmacological activities, a common trait among related beta-blocker drugs. nih.gov Therefore, the ability to separate and quantify the individual enantiomers is crucial for quality control and characterization. Direct enantioseparation by chiral HPLC is the most common and effective method. nih.govmdpi.com

This direct approach utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly successful in resolving the enantiomers of beta-blockers and related compounds. nih.govchromatographyonline.com

The choice of mobile phase is critical for achieving enantioselectivity. Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. chromatographyonline.comnih.gov For compounds like 2-Propanol, 1-(4-biphenylyloxy)-, a normal-phase system consisting of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol (B145695) or 2-propanol) is often a good starting point. nih.govchromatographyonline.com Small amounts of an amine additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), are frequently added to the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support. nih.govnih.gov The separation of beta-blocker enantiomers has been successfully achieved on amylose and cellulose-based columns using mobile phases like n-hexane-ethanol-diethylamine. nih.govchromatographyonline.com

The resolution of enantiomers is an enthalpy-driven process, and thus, temperature is a key parameter to optimize. nih.gov Generally, lower temperatures lead to increased resolution, although this may also result in longer analysis times. nih.gov The development of a chiral separation method involves screening different CSPs and mobile phase compositions to find the optimal conditions that provide a high resolution (Rs > 1.5) and selectivity factor (α > 1.2). nih.gov

Table 2: Representative Chiral HPLC Method Conditions for Enantiomeric Separation
ParameterConditionRationale/Reference
Column (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Proven broad applicability and high enantioselectivity for beta-blockers and related structures. mdpi.comnih.gov
Mobile Phase n-Hexane / Ethanol / Diethylamine (e.g., 40/60/0.1 v/v/v)Normal-phase mode is highly effective. Amine additive improves peak symmetry. chromatographyonline.com
Flow Rate 0.5 - 1.0 mL/minAdjusted to balance resolution and analysis time. chromatographyonline.comnih.gov
Detection UV at 220-265 nmWavelength selected to maximize the signal for both enantiomers. chromatographyonline.com
Column Temperature 25 °CControlled temperature is crucial for reproducible chiral separations. nih.govchromatographyonline.com

Theoretical and Computational Chemistry Studies of Biphenylyloxy Propanol Systems

Application of Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic landscape of a molecule. These methods are instrumental in predicting a wide array of properties, from the ground-state geometry to the nature of its chemical bonds and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying medium to large-sized molecules. It provides a favorable balance between computational cost and accuracy, making it well-suited for investigating the properties of 2-Propanol, 1-(4-biphenylyloxy)-. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations can also map out the potential energy surface, identifying stable conformers and the energy barriers between them.

ParameterCalculated Value (Illustrative)Method
Total Energy-845.1234 HartreesB3LYP/6-311++G(d,p)
Dipole Moment2.54 DebyeB3LYP/6-311++G(d,p)
HOMO Energy-6.85 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.98 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.87 eVB3LYP/6-311++G(d,p)

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio calculations are often used to benchmark the results of less computationally expensive methods and to obtain precise values for key electronic properties.

For 2-Propanol, 1-(4-biphenylyloxy)-, high-level ab initio calculations could be employed to refine the understanding of its electronic structure and to calculate properties such as electron affinity and ionization potential with a high degree of confidence. scivisionpub.com These calculations are particularly valuable for studying systems where electron correlation effects are significant.

Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility

The structural flexibility of 2-Propanol, 1-(4-biphenylyloxy)- is a key determinant of its physical and biological properties. The molecule possesses several rotatable bonds, including the C-O-C ether linkage and the C-C bond connecting the phenyl rings, which allow it to adopt a variety of conformations.

Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This can be achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy calculation for each identified conformer.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamics of the system. For 2-Propanol, 1-(4-biphenylyloxy)-, MD simulations could reveal the preferred conformations in different environments, such as in the gas phase or in a solvent, and could also shed light on the timescale of conformational changes. researchgate.netnih.gov

In Silico Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. By calculating spectroscopic parameters in silico, it is possible to assign the features observed in experimental spectra to specific molecular vibrations or electronic transitions.

For 2-Propanol, 1-(4-biphenylyloxy)-, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. ajchem-a.com The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands to specific functional groups and vibrational modes. Similarly, calculated NMR chemical shifts can be correlated with experimental data to assist in the structural elucidation of the molecule. The agreement between the predicted and experimental spectra serves as a validation of the computational model.

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)Method
O-H Stretch (IR)3650 cm-13645 cm-1B3LYP/6-311++G(d,p)
C-O Stretch (IR)1245 cm-11240 cm-1B3LYP/6-311++G(d,p)
13C NMR (C-OH)68.5 ppm68.2 ppmGIAO-B3LYP/6-311++G(d,p)
1H NMR (O-H)2.15 ppm2.10 ppmGIAO-B3LYP/6-311++G(d,p)

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the reaction pathway from reactants to products, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, therefore, the reaction rate.

Advanced Applications and Derivatization in Chemical Science

Utilization as Versatile Synthetic Intermediates for the Construction of Complex Organic Architectures

The molecular framework of 2-Propanol, 1-(4-biphenylyloxy)- serves as a valuable precursor in the synthesis of more complex and often biologically active molecules. The inherent functionalities—a secondary alcohol and a biphenyl (B1667301) ether—provide reactive sites for a variety of chemical transformations, allowing for molecular elongation and diversification.

A structurally analogous compound, (S)-1-(4-phenoxyphenoxy)-2-propanol, highlights the utility of this class of molecules as synthetic intermediates. This compound is a key precursor in the production of other complex molecules. The synthesis involves the reaction of the propanol (B110389) derivative with other reagents to yield more elaborate structures. This demonstrates how the 1-(aryloxy)-2-propanol scaffold can be effectively utilized in multi-step synthetic sequences.

The biphenyl group in 2-Propanol, 1-(4-biphenylyloxy)- offers further opportunities for synthetic elaboration. The aromatic rings can be functionalized through various electrophilic substitution reactions, allowing for the introduction of additional functional groups. This capability is crucial for tuning the electronic and steric properties of the molecule, which is a key aspect in the design of compounds with specific functions, such as pharmaceuticals or specialized polymers.

The chiral center at the 2-position of the propanol chain is of particular significance. Enantiomerically pure forms of 2-Propanol, 1-(4-biphenylyloxy)- can serve as chiral building blocks, enabling the synthesis of stereochemically defined complex molecules. This is of paramount importance in medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereochemistry.

Integration into Novel Catalytic Systems as Chiral Ligands or Auxiliary Scaffolds

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Chiral ligands play a pivotal role in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. The structure of 2-Propanol, 1-(4-biphenylyloxy)- makes it an intriguing candidate for derivatization into chiral ligands.

The biphenyl moiety is a common feature in many privileged chiral ligands, such as BINOL and its derivatives. nih.gov These ligands are known to form highly effective catalysts with various transition metals for a wide range of enantioselective reactions. mdpi.com The axial chirality of the biphenyl unit, combined with other chiral elements, can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.

The propanol functionality in 2-Propanol, 1-(4-biphenylyloxy)- can be readily modified to incorporate coordinating groups, such as phosphines, amines, or other heteroatoms, which are essential for binding to a metal catalyst. For instance, the hydroxyl group can be converted into a phosphinite or phosphoramidite, common coordinating groups in ligands for asymmetric hydrogenation, hydroformylation, and other important transformations.

While direct examples of catalysts derived from 2-Propanol, 1-(4-biphenylyloxy)- are not extensively reported, the principles of chiral ligand design strongly support its potential. The combination of a chiral propanol backbone and a biphenyl scaffold offers a modular approach to ligand synthesis, where both elements can be systematically varied to fine-tune the catalytic performance. The steric and electronic properties of the biphenyl group can be adjusted through substitution, and the stereochemistry of the propanol unit can be controlled, providing a versatile platform for the development of new and effective chiral catalysts.

Table 1: Examples of Chiral Biphenyl-Type Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeReference
Axially Chiral BiphenyldiolTi(O-i-Pr)4/ZnMe2Addition of alkynes to aldehydes chemrxiv.org
Chiral Biphenol-derived Diols-Petasis Reaction nih.gov
Planar-Chiral [2.2]ParacyclophaneNickel1,2-Reduction of α,β-unsaturated ketones dicp.ac.cn

This table presents examples of catalytic systems based on chiral biphenyl structures, illustrating the potential applications for derivatives of 2-Propanol, 1-(4-biphenylyloxy)-.

Exploration as Building Blocks for Advanced Organic Materials

The field of materials science continuously seeks new organic molecules with unique properties to create advanced materials for various applications. The rigid and planar nature of the biphenyl unit, combined with the flexibility of the propanol ether side chain, makes 2-Propanol, 1-(4-biphenylyloxy)- an interesting building block for the synthesis of such materials.

One area of significant potential is in the development of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and anisotropy of 2-Propanol, 1-(4-biphenylyloxy)- are conducive to the formation of liquid crystalline phases. Specifically, the elongated and rigid biphenyl core is a common mesogenic unit found in many liquid crystal molecules. The flexible propanol ether chain can act as a terminal group, influencing the melting and clearing points of the liquid crystalline phase.

Research on structurally related compounds provides strong evidence for this potential. For example, chiral liquid crystals have been synthesized from (R)-2-(4-hydroxyphenoxy)propan-1-ol, a molecule that shares the chiral propanol ether moiety. rsc.orgrsc.org These materials exhibit thermotropic liquid-crystalline properties, and the introduction of substituents on the aromatic core can be used to tune these properties. rsc.org This demonstrates that the 1-(aryloxy)-2-propanol scaffold is a viable platform for designing new liquid crystalline materials.

Furthermore, the reactive hydroxyl group of 2-Propanol, 1-(4-biphenylyloxy)- can be used to incorporate it into polymer chains. By converting the alcohol to a polymerizable group, such as an acrylate (B77674) or methacrylate, the molecule can act as a monomer in the synthesis of specialty polymers. The resulting polymers would feature the biphenyl unit as a pendant group, which could impart desirable properties such as high refractive index, thermal stability, and specific optical characteristics.

Emerging Research Frontiers and Future Perspectives

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of ether compounds, including aryloxypropanols, is a well-established field, but modern advancements are focused on improving efficiency, safety, and scalability through automation and flow chemistry. The traditional Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be adapted to continuous flow processes. libretexts.orgkhanacademy.orglibretexts.orgbritannica.com For a compound like 2-Propanol, 1-(4-biphenylyloxy)-, this would involve reacting 4-biphenyl-olate with a 1-halo-2-propanol derivative in a flow reactor.

Flow chemistry offers significant advantages over batch synthesis for such reactions. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle reactive intermediates. For instance, multi-step flow systems have been successfully employed for the synthesis of complex heterocyclic compounds, demonstrating the potential for creating derivatives of 2-Propanol, 1-(4-biphenylyloxy)- in a sequential and highly controlled manner. uc.pt The integration of in-line purification and analysis, such as using scavenger resins or membrane separation, can lead to the generation of a highly pure product stream, minimizing the need for traditional, time-consuming workup procedures. uc.ptunimi.it

Table 1: Comparison of Batch vs. Flow Synthesis for Aryloxypropanol Analogs

ParameterBatch SynthesisFlow Chemistry
Reaction Control Limited; potential for thermal gradients and hotspots.Precise control over temperature, pressure, and residence time.
Scalability Often challenging; requires larger vessels and poses safety risks.Readily scalable by extending reaction time or using parallel reactors.
Safety Handling of intermediates can be hazardous on a large scale.Small reactor volumes enhance safety; unstable intermediates can be generated and consumed in situ. uc.pt
Workup Typically requires multi-step extraction and purification.Can integrate in-line purification for a continuous, streamlined process. uc.pt
Throughput Limited by batch size and cycle time.Can achieve high throughput for continuous manufacturing. uc.pt

Exploration of Novel Reactivity under Unconventional Reaction Conditions

The reactivity of the biphenyl (B1667301) ether and alcohol moieties in 2-Propanol, 1-(4-biphenylyloxy)- can be explored under unconventional reaction conditions to unlock novel chemical transformations.

Photocatalysis: The biphenyl group is photoactive. Research has shown that biphenyl derivatives can undergo one-electron oxidation on the surface of a photocatalyst like titanium dioxide (TiO₂) upon irradiation. nih.govacs.org The efficiency of this process is strongly influenced by the substituent groups and their ability to adsorb to the catalyst surface; hydroxyl groups, for instance, play a key role in this adsorption. nih.govacs.org This suggests that the 2-propanol group could mediate the interaction of 2-Propanol, 1-(4-biphenylyloxy)- with a photocatalyst surface, potentially leading to controlled oxidation or C-H functionalization reactions on the biphenyl rings under light-induced conditions. Furthermore, metallaphotoredox catalysis, often involving nickel-bipyridine complexes, has emerged as a powerful tool for forming C-C and C-heteroatom bonds, and could be applied to modify the biphenyl core. acs.org

Mechanochemistry: This technique uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. Mechanochemistry has been used to facilitate Williamson ether synthesis for grafting molecules onto silicon nanoparticle surfaces. tandfonline.com This solvent-free approach could represent a greener method for synthesizing 2-Propanol, 1-(4-biphenylyloxy)- or for its reaction with other solid-state reagents, potentially leading to new solid-state materials or simplified purification processes.

Development of Advanced Analytical Probes and Detection Techniques

The intrinsic fluorescence of the biphenyl scaffold is a key feature that can be harnessed to develop advanced analytical tools. nih.gov The fluorescence properties of biphenyl derivatives are sensitive to their chemical environment, including pH and the presence of metal ions. nih.govrsc.org

By modifying the structure of 2-Propanol, 1-(4-biphenylyloxy)-, it could be transformed into a selective fluorescent probe. For example, the introduction of specific chelating groups could create a sensor that exhibits a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte, such as a specific metal ion or small molecule. rsc.orgnih.govmdpi.com Researchers have successfully designed multi-ion fluorescent probes by combining biphenyl with other fluorophores like rhodamine, demonstrating the versatility of this structural motif. rsc.org The development of such probes relies on understanding how analyte binding alters the electronic properties of the molecule, often through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PeT). nih.gov

Table 2: Potential Sensing Applications Based on Biphenyl Fluorophores

Sensing TargetProbe Design PrinciplePotential Signal Change
Metal Ions (e.g., Zn²⁺, Al³⁺) Incorporation of a chelating moiety (e.g., rhodamine derivative). rsc.orgChange in fluorescence intensity or color. rsc.org
Protons (pH) Utilizing the pH-dependent fluorescence of hydroxyl or amino-substituted biphenyls. nih.govShift in excitation/emission wavelength or change in fluorescence intensity. nih.gov
Biomolecules Conjugation to a receptor that specifically binds a target protein or nucleic acid.Change in fluorescence upon binding, possibly via Förster Resonance Energy Transfer (FRET). nih.gov

Future Directions in Predictive Computational Design and De Novo Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical synthesis and function. For a molecule like 2-Propanol, 1-(4-biphenylyloxy)-, computational methods can guide future research in several ways.

Predictive Synthesis: Quantum-chemical calculations can be used to model reaction pathways and predict the feasibility of novel synthetic routes. researchgate.net For instance, Density Functional Theory (DFT) calculations can help understand the reaction mechanisms in photocatalysis or optimize the conditions for flow chemistry. By simulating the electronic structure and stability of intermediates and transition states, researchers can pre-emptively identify the most promising reaction conditions, saving significant experimental time and resources.

De Novo Design: Computational tools can be used for the de novo design of new molecules based on the 2-Propanol, 1-(4-biphenylyloxy)- scaffold. By building computational models that correlate molecular structure with desired properties (e.g., fluorescence wavelength, binding affinity), algorithms can propose novel derivatives with enhanced performance as analytical probes or as building blocks for new materials. For example, software can be used to optimize the molecular structure of biphenyl derivatives to tune their photophysical properties for specific sensing applications. researchgate.net This predictive power allows chemists to move beyond incremental modifications and explore a much wider chemical space for innovative molecular designs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.